Cas no 2228457-50-7 (methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate)

methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate structure
2228457-50-7 structure
Product Name:methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate
CAS No:2228457-50-7
MF:C7H12O4
MW:160.167782783508
CID:5858898
PubChem ID:165655262
Update Time:2025-07-18

methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate
    • 2228457-50-7
    • EN300-1819035
    • Inchi: 1S/C7H12O4/c1-7(3-11-4-7)5(8)6(9)10-2/h5,8H,3-4H2,1-2H3
    • InChI Key: FXCHZKFMLHCPFC-UHFFFAOYSA-N
    • SMILES: O1CC(C)(C(C(=O)OC)O)C1

Computed Properties

  • Exact Mass: 160.07355886g/mol
  • Monoisotopic Mass: 160.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 55.8Ų

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Additional information on methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate

Methyl 2-Hydroxy-2-(3-Methyloxetan-3-yl)acetate: A Comprehensive Overview

Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate (CAS No. 2228457-50-7) is a versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structural features, offers a wide range of applications and potential uses. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the research and application of methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate.

Chemical Structure and Properties

Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate is a chiral compound with the molecular formula C8H14O4. Its structure consists of a methyl ester group, a hydroxyl group, and a 3-methyloxetan-3-yl moiety. The presence of these functional groups imparts unique chemical properties to the compound. The hydroxyl group can participate in hydrogen bonding, making it useful in various chemical reactions and interactions. The oxetane ring, with its strained four-membered structure, provides additional reactivity and stability, which are crucial for its applications in organic synthesis and pharmaceuticals.

Synthesis Methods

The synthesis of methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 3-methyloxetanone with methanol in the presence of a suitable catalyst. This method yields high purity and enantiomeric excess (ee) products, making it suitable for large-scale production. Another method involves the ring-opening reaction of an epoxide with a carboxylic acid or its derivative, followed by esterification to form the final product. These synthetic routes are highly efficient and can be tailored to produce different enantiomers or regioisomers as required.

Applications in Organic Synthesis

Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate has found extensive use as a building block in organic synthesis due to its versatile reactivity. The hydroxyl group can be readily functionalized through various reactions such as etherification, esterification, and acylation. The oxetane ring can undergo ring-opening reactions with nucleophiles to form new carbon-carbon bonds, making it an excellent starting material for the synthesis of complex molecules. Recent studies have demonstrated its utility in the synthesis of bioactive compounds and natural products.

Pharmaceutical Applications

In the pharmaceutical industry, methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate has shown promise as an intermediate in the synthesis of drugs with diverse therapeutic applications. Its chiral nature makes it particularly valuable for the preparation of enantiomerically pure compounds, which are often required for optimal biological activity and reduced side effects. Research has focused on its use in the development of anti-inflammatory agents, antiviral drugs, and anticancer therapeutics. For example, a recent study published in the Journal of Medicinal Chemistry reported the successful synthesis of a novel anti-inflammatory drug using this compound as a key intermediate.

Materials Science Applications

Beyond pharmaceuticals, methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate has also found applications in materials science. Its unique combination of functional groups makes it suitable for use as a monomer or crosslinking agent in polymer chemistry. Polymers derived from this compound exhibit excellent mechanical properties and thermal stability, making them useful in various industrial applications such as coatings, adhesives, and composite materials. Recent advancements in polymer science have led to the development of new materials with enhanced performance characteristics using this compound.

Recent Research Developments

The ongoing research on methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate continues to uncover new possibilities for its application. A notable study published in Angewandte Chemie International Edition explored the use of this compound as a precursor for the synthesis of advanced functional materials with tunable properties. The researchers demonstrated that by varying the reaction conditions and functional groups introduced during synthesis, they could control the final material's properties such as conductivity, porosity, and mechanical strength.

In another study published in Chemical Communications, scientists investigated the potential of methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate as a platform molecule for drug delivery systems. They developed a novel prodrug strategy where this compound was used to mask active drug molecules until they reached their target site within the body. This approach showed significant improvements in drug stability and bioavailability compared to traditional methods.

Conclusion

Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate (CAS No. 2228457-50-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, pharmaceutical research, and materials science. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in these fields.

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